Methyl citronellate

CAS No.: 2270-60-2

Cat. No.: VC3878158

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2270-60-2 |

|---|---|

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.27 g/mol |

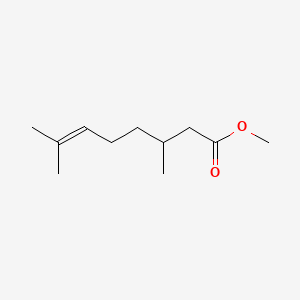

| IUPAC Name | methyl 3,7-dimethyloct-6-enoate |

| Standard InChI | InChI=1S/C11H20O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,10H,5,7-8H2,1-4H3 |

| Standard InChI Key | ZFLPOPCZMXGUOJ-UHFFFAOYSA-N |

| SMILES | CC(CCC=C(C)C)CC(=O)OC |

| Canonical SMILES | CC(CCC=C(C)C)CC(=O)OC |

Introduction

Chemical and Structural Properties

Molecular Characteristics

Methyl citronellate is characterized by an ester functional group derived from citronellic acid and methanol. Its IUPAC name, methyl 3,7-dimethyloct-6-enoate, reflects the branching at the 3rd and 7th carbon positions and the unsaturated bond at the 6th position . The compound’s structure is validated by gas chromatography (GC) data, which identifies its retention index (RI) as 1261 on non-polar columns such as SE-54 and DB-5 under helium carrier gas .

Table 1: Physicochemical Properties of Methyl Citronellate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 184.275 g/mol | |

| Density | 0.888 g/cm³ | |

| Boiling Point | 227.4°C at 760 mmHg | |

| Flash Point | 76.4°C | |

| Vapor Pressure | 0.078 mmHg at 25°C | |

| Refractive Index | 1.44 |

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structure, with key peaks corresponding to the ester carbonyl ( ~170 ppm in -NMR) and the unsaturated hydrocarbon chain . GC-MS profiles further corroborate its purity, showing a base peak at m/z 184.146 (corresponding to the molecular ion) and fragment ions indicative of α-cleavage near the ester group .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Methyl citronellate is synthesized via esterification of citronellic acid with methanol in the presence of sulfuric acid as a catalyst . Alternative routes include:

-

Oxidation of Citronellol: Citronellol is oxidized using chromium trioxide () to yield citronellic acid, which is subsequently esterified .

-

Diazomethane Method: Treatment of citronellic acid with diazomethane in diethyl ether produces the ester under mild conditions .

Industrial Manufacturing

Industrial production scales these methods, optimizing for yield and cost-efficiency. A notable application involves its use as a precursor in the synthesis of irones, fragrant compounds found in violets. For instance, (+)-methyl citronellate is methylated to form methyl 2,2,3,7-tetramethyloct-6-enoate, which undergoes hydrolysis and cyclization to yield irone isomers . Tin(IV) chloride () facilitates key cyclization steps, demonstrating the compound’s versatility in multi-step syntheses .

Applications in Fragrance and Chemistry

Perfumery and Flavoring

Methyl citronellate’s fruity aroma aligns with its use in citrus and floral fragrances. Its stability under varying pH and temperature conditions makes it suitable for cosmetics and household products .

| Endpoint | Threshold Value | Source |

|---|---|---|

| Genotoxicity | Not genotoxic | |

| Repeated Dose Toxicity | <0.03 mg/kg/day | |

| Skin Sensitization | <900 μg/cm² |

Environmental Impact

Methyl citronellate’s environmental persistence is low, with rapid biodegradation predicted by quantitative structure-activity relationship (QSAR) models . Its production and use comply with regulations under HS code 2916190090, which governs unsaturated acyclic monocarboxylic acid derivatives .

Analytical and Regulatory Considerations

Gas Chromatography Methods

Standard GC conditions for methyl citronellate analysis include:

Regulatory Compliance

The compound’s import/export is subject to inspection certificates in certain jurisdictions, with a 6.5% Most Favored Nation (MFN) tariff and 17% value-added tax (VAT) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume